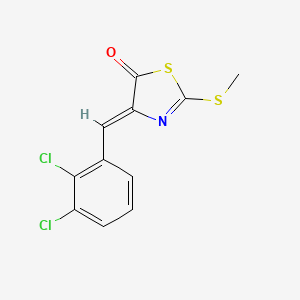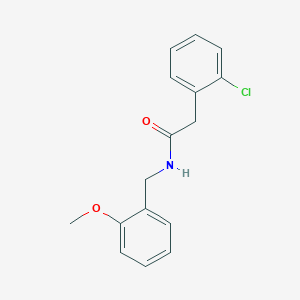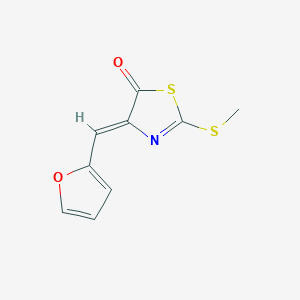
4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is also known as DBMT and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of DBMT is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in inflammation, tumor growth, and bacterial cell wall synthesis. DBMT has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DBMT has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). DBMT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and proteins involved in tumor growth. In addition, DBMT has been found to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DBMT in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. However, one limitation of using DBMT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on DBMT could focus on the following directions:
1. Developing new methods for synthesizing DBMT with higher yield and purity.
2. Studying the mechanism of action of DBMT in more detail to better understand its therapeutic potential.
3. Investigating the potential use of DBMT as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and bacterial infections.
4. Exploring the use of DBMT as a fungicide and insecticide in agriculture.
In conclusion, DBMT is a chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of DBMT has been achieved by various methods, including the reaction of 2-mercaptothiazole with 2,3-dichlorobenzaldehyde in the presence of a base. Another method involves the reaction of 2-mercaptothiazole with 2,3-dichlorobenzyl chloride in the presence of a base. The yield of DBMT obtained from these methods is around 50-60%.
Aplicaciones Científicas De Investigación
DBMT has shown potential in various scientific research applications, including medicine and agriculture. In medicine, DBMT has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential use in the treatment of cancer, inflammatory diseases, and bacterial infections. In agriculture, DBMT has been studied for its potential use as a fungicide and insecticide.
Propiedades
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS2/c1-16-11-14-8(10(15)17-11)5-6-3-2-4-7(12)9(6)13/h2-5H,1H3/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJHGUHVJZEGO-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)
![4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)
![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)
![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)